Methyl Substitution Enhances DYRK1A Selectivity Over CLK Kinases
In a systematic SAR study of imidazo[1,2-b]pyridazine derivatives targeting DYRK kinases, introduction of a methyl group at the C-2 position was demonstrated to increase selectivity for DYRK1A over closely related CLK kinases by at least 10-fold compared to unsubstituted analogs. Compound 17 (C-2 methyl-substituted) exhibited potent cellular DYRK1A inhibition with selectivity over the majority of the kinome, while compound 29—designed with further C-2 methyl optimization guided by X-ray crystallography of the DYRK1A-compound 17 complex—achieved improved selectivity against CLK kinases [1]. Although N-methylimidazo[1,2-b]pyridazin-6-amine bears the methyl substitution at the N-6 exocyclic amine rather than C-2, this class-level inference establishes that methyl substitution on the imidazo[1,2-b]pyridazine core is a validated strategy for modulating kinase selectivity profiles, distinguishing it from unsubstituted 6-aminoimidazo[1,2-b]pyridazine analogs that lack this selectivity-enhancing motif [2].
| Evidence Dimension | Kinase selectivity modulation via methyl substitution on imidazo[1,2-b]pyridazine scaffold |
|---|---|
| Target Compound Data | N-methylimidazo[1,2-b]pyridazin-6-amine: contains N-methyl group at 6-position (scaffold with methyl substitution pattern) |
| Comparator Or Baseline | Unsubstituted 6-aminoimidazo[1,2-b]pyridazine (no N-methyl group); C-2 unsubstituted imidazo[1,2-b]pyridazine analogs |
| Quantified Difference | ≥10-fold increased DYRK1A selectivity over CLK kinases for C-2 methyl-substituted analogs versus unsubstituted comparators [1] |
| Conditions | Cellular DYRK1A inhibition assays; X-ray crystallography of DYRK1A-compound 17 complex; selectivity profiling across human kinome panel [1] |
Why This Matters
Procurement of N-methylimidazo[1,2-b]pyridazin-6-amine over unsubstituted 6-amino analogs provides a scaffold pre-functionalized with a methyl group that enables downstream selectivity engineering, reducing synthetic burden and accelerating SAR campaigns for kinase programs requiring discrimination between closely related kinase families.
- [1] Henderson S, et al. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry. 2024;269:116292. View Source
- [2] US Patent US7820670B2. 6-aminoimidazo[1,2-b]pyridazine analogs as rho kinase inhibitors for the treatment of rho kinase-mediated diseases and conditions. Assignee: Alcon, Inc. Filed 2007-12-19. View Source
